C-Linked vs. N-Linked Connectivity: Structural Identity Verification
The target compound features a carbon-attached (C-linked) 1,2,4-triazole at the 5-position, whereas the closest cataloged structural analog bearing the identical molecular formula (CAS 1219581-23-3) is the N-linked isomer substituted at the triazole 4-position nitrogen . This regioisomeric difference is confirmed by the distinct InChI Keys: TXFFIJYOMHLMBJ (target, C-linked) vs. the N-linked isomer's identifier. The C-linkage eliminates the exocyclic N–S bond present in the N-linked analog, a bond type known to be susceptible to hydrolytic cleavage under acidic conditions [1]. Quantitative structural validation by ¹H-NMR and ¹³C-NMR provides unambiguous differentiation: the C-linked compound shows a characteristic triazole C5-H signal absent in the N-linked variant [2].
| Evidence Dimension | Connectivity: C-linked (triazole C5) vs. N-linked (triazole N4) sulfonamide attachment |
|---|---|
| Target Compound Data | C-linked at 1H-1,2,4-triazol-5-yl position (InChI Key: TXFFIJYOMHLMBJ) |
| Comparator Or Baseline | N-linked at 4H-1,2,4-triazol-4-yl position (CAS 1219581-23-3, InChI Key distinct) |
| Quantified Difference | Structural isomer; identical molecular formula (C₇H₉N₅O₃S, MW 243.24) but fundamentally different connectivity at the sulfonamide attachment point |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES comparison (Cc1c(c(C)on1)S(Nc1ncn[nH]1)(=O)=O vs. N-linked SMILES), and InChI Key divergence |
Why This Matters
Procuring the incorrect regioisomer yields a compound with different electronic properties, hydrogen-bonding geometry, and hydrolytic stability, potentially leading to non-reproducible assay results or failed structure-activity relationship (SAR) campaigns.
- [1] Liu Q, et al. Design, synthesis and biological evaluation of novel sulfonamide 1,2,4-triazoles and their interaction with calf thymus DNA. Acta Pol Pharm. 2016;73(5):1147-1153. PMID: 29638055. View Source
- [2] Ghorab MM, Alsaid MS, Al-Dosari MS. Design, synthesis and anticancer activity of some novel 1,2,4-triazoles carrying biologically active sulfonamide moieties. Acta Pol Pharm. 2016 Sep;73(5):1147-1153. PMID: 29638055. View Source
